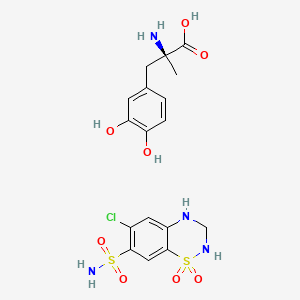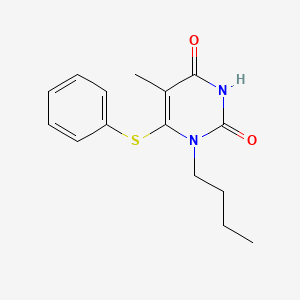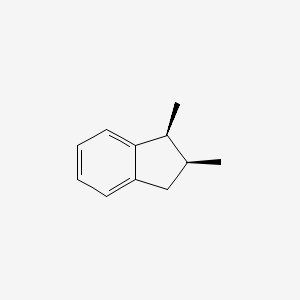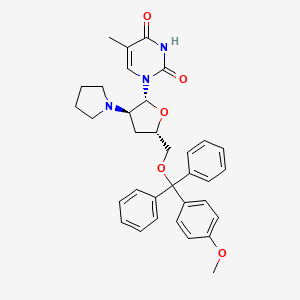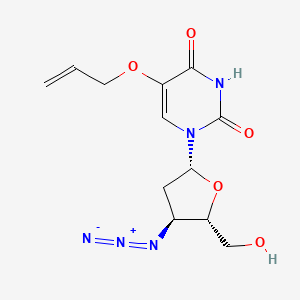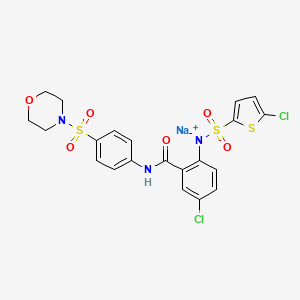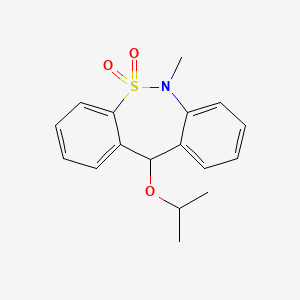
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and materials science. The compound features a pyridopyrazinone core, which is known for its biological activity and ability to interact with various molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- typically involves the following steps:
Formation of the Pyridopyrazinone Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable diketone in the presence of a catalyst can lead to the formation of the pyridopyrazinone ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridopyrazinone core.
Attachment of the Dimethylaminoethyl Group: This step involves the reaction of the intermediate compound with a dimethylaminoethyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a lead compound for drug development.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrido(3,4-b)pyrazin-2(1H)-one derivatives with different substituents.
- Benzyl-substituted heterocycles.
- Dimethylaminoethyl-substituted heterocycles.
Uniqueness
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-(dimethylamino)ethyl)- is unique due to its specific combination of the pyridopyrazinone core with benzyl and dimethylaminoethyl groups
Propiedades
Número CAS |
117928-88-8 |
|---|---|
Fórmula molecular |
C18H20N4O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
3-benzyl-1-[2-(dimethylamino)ethyl]pyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C18H20N4O/c1-21(2)10-11-22-17-8-9-19-13-16(17)20-15(18(22)23)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3 |
Clave InChI |
HCXLKGAKZOEOHD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C2=C(C=NC=C2)N=C(C1=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



